Esculentin-1HSa
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
GIFSKFGGKAIKNLFIKGAKNIGKEVGMDVIRTGIDVAGCKIKGEC |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Esculentin 1hsa
Historical Discovery of Esculentin-1HSa in Anuran Skin Secretions
The exploration of bioactive compounds from amphibian skin has a history dating back to the mid-20th century, with the first evidence of biogenic amines in anuran skin extracts reported in 1951. uol.de This initial discovery paved the way for extensive research into the vast chemical arsenal present in the skin secretions of hundreds of frog species. uol.de The Esculentin (B142307) family of peptides was subsequently identified within this rich source of natural products.
Esculentins were first isolated from the skin secretions of frogs belonging to the Pelophylax genus (previously Rana), such as the pool frog (Pelophylax lessonae) and the edible frog (Pelophylax kl. esculentus) researchgate.netresearchgate.net. These peptides are synthesized in granular glands in the frog's skin and are released in response to stress or injury, forming a protective barrier against infections. researchgate.netnih.gov The Esculentin-1 (B1576701) subgroup, which includes this compound, is characterized by a relatively long amino acid chain compared to many other amphibian AMPs. researchgate.netnih.gov
Methodologies for Peptide Isolation and Purification
The isolation and purification of this compound from crude anuran skin secretions is a multi-step process designed to separate the target peptide from a complex mixture of other proteins, peptides, and small molecules.
The process typically begins with the collection of skin secretions, which can be induced without harming the animal. The crude secretion is then prepared for separation. The standard and most effective method for purifying peptides like esculentins is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). uol.debachem.com
In RP-HPLC, the crude mixture is passed through a column packed with a nonpolar stationary phase (commonly C18-modified silica). bachem.com The separation is achieved by applying a gradient of increasing organic solvent, such as acetonitrile, mixed with an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.comhplc.eu The components of the mixture are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. bachem.com Fractions are collected at timed intervals, and each fraction is analyzed to identify the one containing the pure peptide of interest. uol.de The fractions containing the purified this compound are then pooled and lyophilized (freeze-dried) to obtain a stable, powdered form of the peptide. bachem.com
Initial Structural Elucidation and Classification within Esculentin-1 Family
Esculentin-1 peptides are classified as cationic, hydrophobic peptides. researchgate.netnih.gov The primary structure of peptides in the Esculentin-1 family consists of a single chain of 46 amino acids. mdpi.com A defining structural feature of this family is the presence of two conserved cysteine residues at the C-terminus, which form an intramolecular disulfide bond. mdpi.com This bond creates a cyclic seven-residue ring structure at the C-terminal end of the peptide. mdpi.com
Structurally, these peptides are known to adopt an amphipathic α-helical conformation, particularly when interacting with microbial membranes. researchgate.netnih.gov This structure, where hydrophobic and hydrophilic amino acid residues are segregated on opposite sides of the helix, is crucial for their antimicrobial mechanism of action. nih.gov
The classification of different members within the Esculentin-1 family, such as Esculentin-1a, -1b, and -1c, is based on minor variations—typically single amino acid substitutions—in their primary sequence. researchgate.netnih.gov These small changes can arise from species differences or even variations in the habitat of the source animal. researchgate.net
Comparative Analysis with Related Esculentin Peptides
The primary structures of Esculentin-1 peptides are highly conserved, especially in the C-terminal region containing the disulfide bridge. mdpi.com However, minor variations in the amino acid sequence, particularly at the N-terminus, distinguish the different members of the family. researchgate.net For instance, Esculentin-1a and Esculentin-1b show a high degree of homology, differing by only a single amino acid at position 11. researchgate.netnih.gov
Below is a comparative table of the amino acid sequences for well-characterized members of the Esculentin-1 family.
Pre Clinical Biological Activities and Therapeutic Potential of Esculentin 1hsa and Analogs
Antimicrobial Spectrum and Efficacy
Esculentin-1HSa, a peptide originally isolated from the skin secretions of the frog Pelophylax lessonae/ridibundus (formerly Rana esculenta), and its synthetic analogs have demonstrated a broad spectrum of antimicrobial activity in pre-clinical in vitro studies. nih.govresearchgate.netnih.gov These peptides represent a promising area of research in the quest for novel antimicrobial agents to combat the rise of drug-resistant pathogens. The primary mechanism of action for many of these peptides involves the disruption of microbial cell membranes. nih.govnih.gov
Activity against Gram-Positive Bacterial Strains (in vitro)
This compound and its derivatives have shown efficacy against various Gram-positive bacteria. The activity is often influenced by factors such as the specific bacterial strain and the amino acid sequence of the peptide analog. For instance, the N-terminal fragment Esc(1-18) has been found to retain significant bactericidal activity. researchgate.net While effective, some studies suggest that the activity against Gram-positive bacteria, such as Staphylococcus aureus, can be diminished at high salt concentrations. nih.gov
Detailed research has quantified the minimum inhibitory concentrations (MICs) of these peptides against several Gram-positive strains.
| Peptide/Analog | Gram-Positive Strain | MIC (μM) | Reference |
| Esc(1-21) | Staphylococcus aureus | Not specified, but noted to have lower efficacy than against Gram-negative bacteria. | researchgate.net |
| Esc(1-18) | Streptococcus agalactiae | Not specified, but demonstrated bactericidal activity. | researchgate.net |
| Esc(1-18) | Corynebacterium jeikeium | Not specified, but demonstrated bactericidal activity. | researchgate.net |
Activity against Gram-Negative Bacterial Strains (in vitro)
The Esculentin-1 (B1576701) family of peptides has demonstrated potent activity against a range of Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. nih.govnih.gov Studies have consistently shown that these peptides are highly effective against clinically relevant species such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov Notably, the antimicrobial action against Gram-negative bacteria appears to be less affected by high salt concentrations compared to its activity against some Gram-positive strains. nih.gov
The analog Esc(1-21) has been a particular focus of research for its robust anti-pseudomonal properties.
| Peptide/Analog | Gram-Negative Strain | MIC (μM) | Reference |
| Esc(1-21) | Pseudomonas aeruginosa ATCC 27853 | 4 | nih.gov |
| Esc(1-21) | Pseudomonas aeruginosa PAO1 | 4 | nih.gov |
| Esc(1-21) | Escherichia coli ATCC 25922 | Not specified, but demonstrated potent activity. | researchgate.net |
| Esc(1-18) | Escherichia coli ATCC 25922 | 32 | researchgate.net |
| Esc(1-21) | Escherichia coli O157:H7 | 4-8 (MBC) | nih.gov |
| Esc(1-18) | Escherichia coli O157:H7 | 32-64 (MBC) | nih.gov |
MBC: Minimal Bactericidal Concentration
Antifungal and Anti-Yeast Activities (in vitro)
In addition to their antibacterial properties, Esculentin-1 peptides have exhibited significant antifungal and anti-yeast activity. The fragment Esc(1-18) has been shown to be effective against the pathogenic yeast Candida albicans. researchgate.netnih.gov The mechanism of action is believed to involve the permeabilization of the fungal cell membrane. nih.govnih.gov This broad-spectrum activity highlights the potential of these peptides as versatile anti-infective agents.
| Peptide/Analog | Fungal/Yeast Strain | MIC (μM) | Reference |
| Esc(1-18) | Candida albicans | Not specified, but demonstrated bactericidal activity. | researchgate.netnih.gov |
| Esc(1-18) | Phytophthora nicotianae | Not specified, but noted to be four-fold more potent than the full-length peptide. | nih.gov |
Efficacy against Multidrug-Resistant Pathogens (in vitro)
A critical area of investigation for new antimicrobial agents is their effectiveness against multidrug-resistant (MDR) pathogens. This compound analogs have shown considerable promise in this regard. The peptide Esc(1-21) was found to be equally active against both reference strains and MDR clinical isolates of P. aeruginosa. nih.gov This suggests that the peptide's mechanism of action may circumvent common resistance mechanisms developed by bacteria against conventional antibiotics. Furthermore, studies have indicated that repeated exposure of P. aeruginosa to Esc(1-21) and its diastereomer, Esc(1-21)-1c, did not induce resistance, a significant advantage over many traditional antibiotics. nih.gov
| Peptide/Analog | Multidrug-Resistant Strain | MIC (μM) | Reference |
| Esc(1-21) | P. aeruginosa MDR1 | 4 | nih.gov |
| Esc(1-21) | P. aeruginosa MDR2 | 8 | nih.gov |
| Esc(1-21) | P. aeruginosa MDR3 | 4 | nih.gov |
| Esc-1a(1-21)NH2 | P. aeruginosa (keratitis isolates) | 2-8 | nih.gov |
Anti-biofilm Efficacy
Bacterial biofilms are structured communities of cells that are notoriously resistant to antimicrobial treatments. nih.govnih.gov The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a key therapeutic advantage.
Inhibition of Bacterial Biofilm Formation (in vitro)
This compound analogs have demonstrated significant anti-biofilm capabilities. Specifically, Esc(1-21) has been shown to be potent against both the planktonic (free-living) and biofilm forms of P. aeruginosa. nih.govresearchgate.net Research indicates that this peptide can inhibit the formation of biofilms and also act on mature biofilms. nih.govmdpi.com Studies on enterohemorrhagic E. coli O157:H7 revealed that sub-inhibitory concentrations of both Esc(1-21) and Esc(1-18) could reduce biofilm formation. nih.gov
The mechanism behind this anti-biofilm activity is multifaceted, involving the disruption of the bacterial membrane and potentially interfering with the extracellular polymeric matrix that protects the biofilm. nih.govnih.gov
| Peptide/Analog | Pathogen | Effect on Biofilm | Reference |
| Esc(1-21) | Pseudomonas aeruginosa | Inhibited re-growth of cells from treated biofilm and eliminated biofilm cells within 2 hours. | nih.gov |
| Esc(1-21) | Escherichia coli O157:H7 | Reduced biofilm formation at sub-MIC doses. | nih.gov |
| Esc(1-18) | Escherichia coli O157:H7 | Reduced biofilm formation at sub-MIC doses. | nih.gov |
Disruption of Established Bacterial Biofilms (in vitro)
The ability to eradicate mature bacterial biofilms is a critical attribute for novel antimicrobial agents, as biofilms confer significant tolerance to conventional antibiotics. nih.gov While specific data on this compound is not yet available, its analogs have demonstrated potent activity in disrupting pre-formed biofilms of clinically relevant pathogens.
Studies on Esculentin(1-21), a peptide derived from the frog skin AMP esculentin-1a, have shown its efficacy against biofilms of Pseudomonas aeruginosa. frontiersin.org This peptide can permeabilize the cytoplasmic membrane of P. aeruginosa cells within a biofilm, leading to the release of intracellular contents like β-galactosidase. mdpi.com However, this action on biofilm-embedded cells was observed to be slower compared to its effect on planktonic (free-floating) bacteria. cpu-bioinfor.orgmdpi.com
Further research has highlighted the potent biofilm-disrupting capabilities of Esculentin-1a derived peptides against P. aeruginosa biofilms formed on soft contact lenses, a common cause of microbial keratitis. plos.org A diastereomer, Esc(1-21)-1c, was found to be particularly effective, achieving up to 85% killing of biofilm-embedded bacteria for some strains at a concentration of 4 μM. plos.org
Derivatives such as Esc(1-21) and Esc(1-18) have also been shown to inhibit biofilm formation by enterohemorrhagic Escherichia coli O157:H7 at sub-inhibitory concentrations. uniprot.orgbicnirrh.res.in Scanning electron microscopy revealed that in the absence of the peptides, E. coli forms a dense, matrix-encased biofilm, whereas treatment with the peptides leads to a significant reduction in biofilm mass. nih.gov
Table 1: In Vitro Biofilm Disruption by Esculentin-1 Analogs
| Peptide Analog | Target Organism | Key Findings | Reference(s) |
|---|---|---|---|
| Esculentin(1-21) | Pseudomonas aeruginosa PAO1 | Permeabilizes cytoplasmic membrane of biofilm cells. | mdpi.com |
| Esc(1-21)-1c | Pseudomonas aeruginosa | Achieved up to 85% killing of biofilm-embedded cells on soft contact lenses at 4 μM. | plos.org |
| Esc(1-21) & Esc(1-18) | Escherichia coli O157:H7 | Significantly inhibited biofilm formation at sub-inhibitory concentrations. | uniprot.orgbicnirrh.res.innih.gov |
Synergistic Effects with Conventional Antimicrobial Agents
Combining antimicrobial peptides with conventional antibiotics is a promising strategy to enhance efficacy, overcome resistance, and potentially lower the required doses of each agent, thereby reducing toxicity. frontiersin.orgfrontiersin.org
Research into Esculentin-1 analogs has revealed significant synergistic potential with several classes of antibiotics. The analog Esc(1-21)-1c demonstrated a synergistic effect with aztreonam (B1666516) in both inhibiting the growth and killing of P. aeruginosa cells at sub-inhibitory concentrations. nih.gov A study investigating the combination of Esc(1-21)-1c with three different antibiotics, including tetracycline (B611298), found that they could synergistically inhibit the growth of P. aeruginosa. nih.gov This synergistic activity was maintained even against a tetracycline-resistant clinical isolate of P. aeruginosa. nih.gov
Similarly, the combination of Esc(1-21) with colistin (B93849), a last-resort antibiotic, showed a synergistic effect in inhibiting the growth and killing of colistin-resistant clinical isolates of Acinetobacter baumannii. nih.gov This highlights the potential of these peptides to restore the effectiveness of antibiotics that have been rendered ineffective due to bacterial resistance. nih.gov
The mechanism by which Esculentin-1 analogs potentiate antibiotics often involves increasing the permeability of the bacterial membrane. frontiersin.orgmdpi.com This disruption of the outer membrane allows the conventional antibiotic better access to its intracellular target. In the case of Esc(1-21)-1c, its synergistic action with tetracycline against P. aeruginosa was linked to a significant decrease in the production of proteins belonging to the MexAB-OprM efflux pump. nih.gov Efflux pumps are a major mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. frontiersin.org By down-regulating this pump, Esc(1-21)-1c effectively increases the intracellular concentration of the antibiotic, making the bacteria more susceptible. nih.gov
The combination of Esc(1-21) and colistin against A. baumannii was also found to potentiate the membrane-perturbing effect of both compounds, leading to enhanced bacterial killing. nih.gov
Table 2: Synergistic Activity of Esculentin-1 Analogs with Conventional Antibiotics
| Peptide Analog | Antibiotic | Target Organism | Outcome | Mechanism of Potentiation | Reference(s) |
|---|---|---|---|---|---|
| Esc(1-21)-1c | Aztreonam | Pseudomonas aeruginosa | Synergistic inhibition of growth and killing. | Not specified. | nih.gov |
| Esc(1-21)-1c | Tetracycline | Pseudomonas aeruginosa | Synergistic growth inhibition, including resistant strains. | Down-regulation of the MexAB-OprM efflux pump. | nih.gov |
| Esc(1-21) | Colistin | Acinetobacter baumannii | Synergistic inhibition of growth and killing of resistant strains. | Potentiation of membrane-perturbing activity. | nih.gov |
Immunomodulatory and Regenerative Effects (Pre-clinical)
Beyond their direct antimicrobial actions, many antimicrobial peptides, including the Esculentin (B142307) family, possess immunomodulatory and tissue-reparative properties that are crucial for resolving infections and promoting healing. mdpi.comfrontiersin.org
Wound healing is a complex process involving the migration and proliferation of various cell types, with keratinocytes playing a key role in re-epithelialization. mdpi.commdpi.com A derivative of esculentin-1a, Esculentin-1a(1-21)NH₂, has been shown to significantly stimulate the migration of immortalized human keratinocytes (HaCaT cells). plos.orgnih.gov This effect was observed across a wide range of peptide concentrations (0.025–4 μM) and was notably more efficient than that of the human cathelicidin (B612621) LL-37, a well-known wound healing promoter. plos.orgnih.gov The pro-migratory activity was confirmed in primary human epidermal keratinocytes. plos.org Interestingly, the primary driver of this effect appears to be the stimulation of cell migration rather than a significant increase in cell proliferation. plos.org This peptide-induced migration is crucial for closing the gap in wounded epithelial layers. mdpi.com
The regenerative effects of Esculentin-1 analogs are mediated through specific interactions with cellular signaling pathways. The stimulation of keratinocyte migration by Esculentin-1a(1-21)NH₂ was found to be dependent on the activation of the Epidermal Growth Factor Receptor (EGFR). plos.orgnih.gov The use of specific inhibitors revealed that the peptide-induced cell migration involves both the EGFR and the STAT3 protein, a key component in cell signaling. plos.orgnih.gov The activation of such pathways is fundamental in tissue regeneration processes. mdpi.comscienceopen.com The ability of these peptides to promote re-epithelialization, combined with their potent antimicrobial activity (especially against pathogens like P. aeruginosa that commonly infect chronic wounds), makes them highly attractive candidates for novel wound healing therapies. nih.govnih.gov
Anti-inflammatory Properties (pre-clinical models)
The anti-inflammatory potential of Esculentin-1 peptides and their synthetic analogs has been explored in various pre-clinical models. These studies highlight the immunomodulatory capabilities of these frog skin-derived peptides, demonstrating their ability to influence inflammatory responses, often in conjunction with their primary antimicrobial functions. Research indicates that these peptides can modulate the production of key inflammatory mediators and affect the activity of immune cells.
An analog of Esculentin-1a(1-21)NH₂, which incorporates D-amino acid substitutions, has been shown to disaggregate and detoxify bacterial lipopolysaccharide (LPS), a potent initiator of inflammatory responses researchgate.net. This suggests a mechanism by which the peptide can neutralize a key bacterial trigger of inflammation.
In a murine model of Pseudomonas aeruginosa keratitis, the topical administration of Esculentin-1a(1-21)NH₂ led to a significant reduction in the recruitment of inflammatory cells to the site of infection nih.govnih.gov. This in vivo finding underscores the peptide's capacity to dampen the inflammatory cascade in a disease context.
Furthermore, studies on Esculentin-2CHa, another member of the esculentin family, have revealed complex immunomodulatory effects. In ex vivo experiments using mouse lymphoid cells, Esculentin-2CHa was found to stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.com Paradoxically, it also stimulated the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages, while its effects on Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) were not significant. mdpi.com This dual activity suggests a complex role in regulating the immune response.
The anti-inflammatory activity of these peptides is often linked to their interaction with bacterial components and their direct effects on immune cell signaling. For instance, some antimicrobial peptides can suppress the production of inflammatory cytokines by macrophages stimulated with LPS nih.gov.
The table below summarizes the observed anti-inflammatory effects of Esculentin peptides and their analogs in pre-clinical studies.
| Compound/Analog | Pre-clinical Model | Key Findings |
| Esculentin-1a(1-21)NH₂ | Murine model of Pseudomonas aeruginosa keratitis | Reduced recruitment of inflammatory cells by half compared to the untreated group. nih.govnih.gov |
| Esculentin-1a(1-21)NH₂ D-amino acid analog | In vitro | Disaggregates and detoxifies bacterial lipopolysaccharide (LPS). researchgate.net |
| Esculentin-2CHa | Ex vivo mouse lymphoid cells and peritoneal macrophages | Stimulated the release of the anti-inflammatory cytokine IL-10. Stimulated the production of the pro-inflammatory cytokine TNF-α. mdpi.com |
These findings from pre-clinical models indicate that Esculentin peptides and their analogs possess notable anti-inflammatory properties, suggesting their potential as therapeutic agents that can simultaneously combat infection and modulate the associated inflammatory response.
Molecular and Cellular Mechanisms of Action of Esculentin 1hsa
Membrane-Active Mechanisms
There is no specific data available on how Esculentin-1HSa interacts with Gram-positive or Gram-negative microbial cell membranes, the extent to which it permeabilizes these membranes, or the precise roles of its amphipathic and cationic characteristics in this process.
Intracellular Target Modulation
Similarly, literature detailing the influence of this compound on bacterial efflux pump systems or its impact on microbial gene expression and regulatory pathways could not be found. Research on other esculentin (B142307) derivatives has shown effects on gene expression, but this cannot be directly attributed to this compound. nih.goviss.it
Until research is conducted and published specifically on this compound, a detailed and accurate account of its molecular and cellular mechanisms of action remains unavailable.
Effects on Intracellular Metabolic Processes (e.g., glycolysis)
The primary mechanism of action for many antimicrobial peptides (AMPs), including those in the esculentin family, is the disruption of the microbial cell membrane. nih.govimrpress.com While some AMPs are known to translocate across the membrane and interfere with internal cellular functions, the evidence for the esculentin family points primarily towards membrane-centric activity. nih.govbachem.com
Research on Esculentin-1b(1-18), a closely related peptide fragment, revealed that it has a limited capacity to alter the protein expression profile of Escherichia coli. nih.gov This finding suggests that the lethal action of this peptide is predominantly due to membrane permeabilization rather than the disruption of intracellular metabolic pathways like protein synthesis or glycolysis. nih.gov The rapid killing of bacteria observed with Esc(1-18) is concurrent with the permeation of both the outer and inner bacterial membranes, reinforcing the membrane as the principal target. nih.gov
While other distinct compounds, such as the coumarin (B35378) esculetin, have been shown to inhibit glycolysis in cancer cells by targeting enzymes like glucose-6-phosphate isomerase, this mechanism is not documented for the peptide this compound. nih.govnih.gov The chemical nature of this compound, a peptide, is fundamentally different from that of esculetin, a coumarin derivative, and their mechanisms of action should not be conflated. Currently, there is a lack of specific research demonstrating that this compound directly inhibits glycolysis or other key metabolic pathways within microbial cells. The focus of existing research for the esculentin family remains on its potent membrane-disrupting capabilities. nih.govmdpi.com
Pathways for Inducing Microbial Cell Death (e.g., apoptosis-like processes)
Microbial cell death can occur through various pathways, including necrosis, which involves cell lysis from membrane damage, and programmed cell death pathways that resemble eukaryotic apoptosis. nih.gov Apoptosis-like death (ALD) in bacteria is characterized by specific biochemical and morphological markers.
Table 1: Hallmarks of Apoptosis-Like Death in Bacteria
| Feature | Description |
|---|---|
| DNA Fragmentation | The bacterial chromosome is cleaved into fragments by damage-induced endonucleases. nih.govsemanticscholar.org |
| Phosphatidylserine (PS) Exposure | The phospholipid phosphatidylserine, normally in the inner membrane leaflet, is exposed on the cell surface. semanticscholar.org |
| Reactive Oxygen Species (ROS) Accumulation | An increase in ROS can induce oxidative stress, damaging cellular components and triggering cell death pathways. semanticscholar.org |
| Caspase-Like Protein Activation | Activation of bacterial proteins that have similar functions to eukaryotic caspases, which are key mediators of apoptosis. semanticscholar.org |
While some antimicrobial agents induce ALD in bacteria, the primary mechanism attributed to the esculentin family of peptides is rapid membrane permeabilization and disruption, leading to cell lysis—a process more akin to necrosis. nih.govimrpress.com The lethal event for the related peptide Esc(1-18) is concomitant with the permeation of the outer and inner bacterial membranes, leading to a loss of integrity and leakage of cellular contents. nih.gov
The ability of pathogens to modulate host cell apoptosis is a known factor in infection, with some bacteria inducing apoptosis and others inhibiting it to ensure their survival. frontiersin.orgresearchgate.netnih.gov However, the direct induction of an apoptosis-like response within the bacterial cell itself by this compound has not been documented. The prevailing evidence suggests that its bactericidal action is executed at the cell surface, physically compromising the membrane that contains the cell. nih.govmdpi.com
Proposed Mechanistic Models (e.g., Carpet Model)
The interaction of antimicrobial peptides with microbial membranes is generally explained by several models, including the "barrel-stave," "toroidal pore," and "carpet" models. mdpi.comfarmaciajournal.com These models describe different ways peptides can compromise the membrane barrier, ultimately leading to cell death through the leakage of essential ions and metabolites. bachem.com For the esculentin family of peptides, the "Carpet Model" is a prominently proposed mechanism. mdpi.com
In the Carpet Model, the peptide monomers first bind to the negatively charged surface of the bacterial membrane through electrostatic interactions. bachem.commdpi.com They align parallel to the membrane surface, effectively coating it like a carpet. mdpi.com As the concentration of the peptide on the surface increases, it reaches a critical threshold where the peptides collectively disrupt the membrane's curvature and integrity. mdpi.com This detergent-like action leads to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures, causing cell lysis. bachem.commdpi.com
This mechanism differs from pore-forming models where peptides insert themselves into the membrane to create stable channels. bachem.com The carpet-like mechanism explains the rapid and potent lytic activity of many AMPs, including those of the esculentin family. mdpi.com
Table 2: Comparison of Membrane Disruption Models
| Model | Mechanism of Action | Role of Peptide Aggregation | Example Peptides (General) |
|---|---|---|---|
| Barrel-Stave | Peptides insert perpendicularly into the membrane, forming a barrel-like pore with peptide backbones as the staves. bachem.comfarmaciajournal.com | Peptides aggregate within the membrane to form the pore structure. qyaobio.com | Alamethicin |
| Toroidal Pore | Peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a pore lined by both peptides and lipid head groups. bachem.comfarmaciajournal.com | Peptides and lipids cooperate to form the pore. qyaobio.com | Magainin |
| Carpet Model | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner once a threshold concentration is reached. mdpi.comfarmaciajournal.com | High surface concentration leads to membrane destabilization and micellization. mdpi.comqyaobio.com | Esculentins mdpi.com, Cecropins |
The initial electrostatic attraction between the positively charged peptides and the negatively charged components of bacterial membranes (like phosphatidylglycerol and cardiolipin) provides selectivity for microbial cells over the generally neutral mammalian cell membranes. bachem.com This targeted disruption via the carpet model is a key feature of the antimicrobial action of the esculentin family. mdpi.com
Biosynthesis, Structural Analogs, and Structure Activity Relationship Sar of Esculentin 1hsa
Biosynthetic Pathways and Precursor Processing
Esculentin-1a, like many other antimicrobial peptides (AMPs) found in amphibian skin, is not synthesized directly in its active form. Instead, it is produced as a larger precursor protein, known as a prepropeptide, through ribosomal translation in the granular glands of the frog's skin. This precursor molecule undergoes a series of post-translational modifications to yield the mature, biologically active peptide.
The general structure of an amphibian AMP prepropeptide consists of three distinct domains:
A Signal Peptide: An N-terminal sequence of approximately 22 amino acids that directs the nascent polypeptide into the endoplasmic reticulum, after which it is cleaved off.
An Acidic Propeptide Region: This spacer sequence is highly conserved and is thought to play several roles, including assisting in the correct folding of the mature peptide and neutralizing the cationic (and potentially cytotoxic) mature peptide to keep it inactive during synthesis and storage.
The Mature Peptide Sequence: The C-terminal region that, after cleavage and other modifications, becomes the active antimicrobial peptide.
The precursor for Esculentin-1LTb, a member of the esculentin (B142307) family, demonstrates this typical tripartite organization. The mature peptide sequence is flanked by a signal peptide at the N-terminus and is separated from the acidic propeptide region by a specific cleavage site. The release of the mature peptide is facilitated by proteolytic cleavage at conserved processing sites, which are typically dibasic amino acid residues such as Lysine-Arginine (Lys-Arg or KR).
Enzymatic Systems Involved in Esculentin-1HSa Maturation
The maturation of Esculentin-1a from its precursor form is a multi-step process mediated by a cascade of specific enzymes. While the precise enzymatic machinery for every esculentin has not been individually detailed, the process is well-understood for amphibian skin peptides in general.
Two key classes of enzymes are crucial for this process:
Proprotein Convertases (PCs): These are serine proteases that recognize and cleave the precursor protein at specific sites to release the mature peptide. In many neuroendocrine and exocrine tissues, enzymes such as PC1/3 and furin are responsible for cleavage at dibasic sites (e.g., Lys-Arg) that flank the mature peptide sequence within the propeptide. This proteolytic cleavage is a critical step in the activation of the peptide.
Peptidylglycine Alpha-Amidating Monooxygenase (PAM): Many amphibian peptides, including some of their synthetic analogs, feature a C-terminal amide group. This modification is crucial for the peptide's biological activity and stability, as it removes the negative charge of the C-terminal carboxyl group and can confer resistance to carboxypeptidases. The amidation process is catalyzed by the bifunctional enzyme PAM. This reaction occurs in two sequential steps:
The peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the α-carbon of a C-terminal glycine (B1666218) residue.
The peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain then cleaves the C-N bond, releasing glyoxylate (B1226380) and leaving the C-terminally amidated peptide.
The coordinated action of these enzymatic systems ensures the precise and efficient production of the mature, active Esculentin-1a peptide, which is then stored in the granular glands until it is secreted in response to stress or injury.
Rational Design and Synthesis of this compound Analogs
The native Esculentin-1a peptide, while potent, has limitations for therapeutic development, such as potential cytotoxicity at higher concentrations and susceptibility to proteolytic degradation. To overcome these drawbacks and optimize its antimicrobial properties, researchers have employed rational design strategies to create synthetic analogs. These strategies involve modifying the peptide's primary structure to enhance specific attributes.
Common approaches to the rational design of Esculentin-1a analogs include:
Amino Acid Substitution: Replacing specific amino acids to alter properties like charge, hydrophobicity, and helical structure. This can involve using non-standard amino acids, such as D-amino acids or α-aminoisobutyric acid (Aib), to increase stability.
Truncation: Shortening the peptide chain to identify the minimal sequence required for activity. This can also reduce manufacturing costs and potentially decrease cytotoxicity.
Conformational Constraint: Introducing structural constraints, such as cyclization, to stabilize a particular secondary structure (e.g., an α-helix) that is critical for activity.
These rationally designed analogs are typically synthesized using solid-phase peptide synthesis (SPPS), a technique that allows for the precise, stepwise addition of amino acids to build the desired peptide sequence.
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide influences its biological function. For Esculentin-1a and its analogs, these studies have provided critical insights into the molecular determinants of their antimicrobial and cytotoxic activities.
Influence of Amino Acid Substitutions on Biological Activity
Modifying the amino acid sequence can have a profound impact on the peptide's efficacy and safety profile. One successful strategy has been the substitution of L-amino acids with their D-enantiomers. researchgate.net For instance, the analog Esc(1-21)-1c was created by replacing two L-amino acids in the truncated Esculentin-1a(1-21) sequence with their D-isomers (D-Leu at position 14 and D-Ser at position 17). nih.gov
This single modification resulted in several beneficial changes:
Reduced Cytotoxicity: The incorporation of D-amino acids led to a decrease in the peptide's α-helical content, which correlated with significantly lower toxicity towards mammalian cells. nih.gov
Increased Proteolytic Resistance: The presence of D-amino acids makes the peptide less recognizable by proteases, thereby increasing its stability in biological fluids like serum. nih.gov
Enhanced Anti-Biofilm Activity: Esc(1-21)-1c showed improved efficacy in eradicating pre-formed biofilms of Pseudomonas aeruginosa, a challenging form of bacterial growth. researchgate.net
| Analog Name | Amino Acid Sequence | Modification from Parent Peptide | Key Finding |
| Esc(1-21) | GIFSKLAGKKIKNLLISGLKG-NH₂ | Truncated from Esculentin-1a | Potent activity against P. aeruginosa. plos.org |
| Esc(1-21)-1c | GIFSKLAGKKIKNL[d-L]IS[d-S]LKG-NH₂ | Substitution of L-Leu¹⁴ and L-Ser¹⁷ with D-amino acids | Reduced cytotoxicity, increased stability, and enhanced anti-biofilm activity. researchgate.netnih.gov |
Role of Peptide Length and Truncation on Efficacy
Full-length Esculentin-1a is a 46-amino acid peptide. uniroma1.it SAR studies have explored whether shorter versions of the peptide can retain antimicrobial activity. This led to the development of truncated analogs such as Esc(1-21) and Esc(1-18) , which correspond to the first 21 and 18 amino acids of the native peptide, respectively. nih.gov
These studies revealed that:
A significant portion of the antimicrobial activity resides in the N-terminal region of the peptide.
Esc(1-21) demonstrated potent bactericidal activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa. uniroma1.itnih.gov
Further truncation to Esc(1-18) resulted in a noticeable decrease in antimicrobial potency, indicating that the residues between positions 18 and 21 are important for optimal activity. nih.gov
| Peptide | Length (Amino Acids) | Relative Antimicrobial Potency |
| Esculentin-1a | 46 | High |
| Esc(1-21) | 21 | High (especially against Gram-negatives) |
| Esc(1-18) | 18 | Moderate (lower than Esc(1-21)) |
Impact of Conformation (e.g., α-helicity, cyclization) on Activity and Selectivity
The three-dimensional shape of esculentin peptides is critical to their function. Esculentin-1a and its active analogs are known to adopt an amphipathic α-helical conformation, particularly in membrane-mimicking environments. This structure, where hydrophobic and hydrophilic amino acids are segregated on opposite faces of the helix, is essential for interacting with and disrupting bacterial cell membranes.
α-Helicity: A high degree of α-helicity is often correlated with potent antimicrobial activity. However, it can also be associated with increased cytotoxicity, as a very stable helical structure can also disrupt mammalian cell membranes. As seen with Esc(1-21)-1c, a slight reduction in helicity due to D-amino acid substitution can be beneficial, improving the peptide's selectivity for bacterial cells over host cells. nih.gov
Effect of Physicochemical Parameters (e.g., net charge, hydrophobicity)
The antimicrobial activity of Esculentin-1 (B1576701) peptides is profoundly influenced by their physicochemical properties, particularly net charge and hydrophobicity.
Net Charge: Esculentin-1 peptides are cationic, possessing a net positive charge at physiological pH. This positive charge is a key factor in their initial interaction with the negatively charged components of microbial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). A higher net positive charge generally enhances the peptide's ability to bind to and disrupt these membranes. For instance, Esc(1-21), with a higher net charge than Esc(1-18) due to an additional lysine (B10760008) residue, exhibits greater potency against certain bacteria. uniroma1.it The hybrid peptide BKR1 was designed to have a higher positive charge (+9) compared to its parent peptides, Esculentin-1a (+5) and melittin (B549807) (+6), with the expectation of enhanced antimicrobial activity. pensoft.net
Hydrophobicity: Hydrophobicity is another critical determinant of the activity of Esculentin-1 peptides. The hydrophobic amino acid residues facilitate the insertion of the peptide into the lipid bilayer of the microbial membrane, leading to its disruption. The balance between hydrophobicity and net charge is crucial for maximizing antimicrobial efficacy while minimizing toxicity to host cells. An increase in hydrophobicity can enhance antimicrobial activity, but excessive hydrophobicity may lead to increased hemolytic activity and cytotoxicity.
The following table outlines the physicochemical properties of Esculentin-1a and some of its analogs:
| Peptide | Amino Acid Sequence | Net Charge (at pH 7) | Molecular Mass (Da) |
| Esculentin-1a | GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | +4.876 | 4802.82 |
| Esc(1-21) | GIFSKLAGKKIKNLLISGLKG-NH₂ | +6 | ~2200 |
| Esc(1-18) | GIFSKLAGKKIKNLLISG-NH₂ | +5 | ~1900 |
| BKR1 | VSKLAKKIKNLKNVKKSWKRQ | +9 | 2524.18 |
Advanced Analytical and Methodological Approaches in Esculentin 1hsa Research
Peptidomic and Proteomic Analysis for Identification and Quantification
Peptidomic and proteomic analyses are fundamental to the initial identification and subsequent quantification of Esculentin-1HSa. These high-throughput techniques allow for the comprehensive study of peptides and proteins within a biological sample.
Peptidomics focuses on the global analysis of endogenous peptides, which is crucial for discovering novel peptides like this compound from natural sources such as amphibian skin secretions. researchgate.netimrpress.com This approach involves the separation and identification of a complex mixture of peptides, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS). aging-us.commdpi.com Peptidomic analysis can provide valuable information on the primary structure of the peptide. researchgate.net
Proteomics , on the other hand, provides a broader view of the entire protein complement of a cell or tissue. nih.govifscc.org In the context of this compound research, proteomics can be used to understand the cellular response to the peptide. By comparing the proteomes of cells before and after treatment with this compound, researchers can identify proteins whose expression levels are altered, offering clues into the peptide's mechanism of action. researchgate.net For instance, a comparative proteomics study on a related peptide, esculentin (B142307) 1-21, revealed its impact on enzymes involved in glycolysis and cell wall synthesis in Saccharomyces cerevisiae. researchgate.net
Key Methodologies:
Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are central to both peptidomics and proteomics for determining the molecular weights of peptides and proteins with high accuracy. mdpi.commdpi.com
Tandem Mass Spectrometry (MS/MS): This technique is used for sequencing peptides by fragmenting them and analyzing the resulting fragment ions, which is essential for confirming the amino acid sequence of this compound. mdpi.comcreative-proteomics.com
Liquid Chromatography (LC): LC is used to separate the complex mixture of peptides or proteins before they are introduced into the mass spectrometer, enhancing the resolution and coverage of the analysis. mdpi.comcreative-proteomics.com
Spectroscopic Techniques for Structural Characterization (e.g., Circular Dichroism)
Understanding the three-dimensional structure of this compound is critical, as its conformation is intrinsically linked to its biological activity. Spectroscopic techniques, particularly Circular Dichroism (CD), are invaluable for this purpose.
Circular Dichroism (CD) Spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and peptides. photophysics.comcureffi.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. cureffi.org The resulting CD spectrum provides information on the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. researchgate.netmdpi.com
For Esculentin peptides, CD studies have shown that they often adopt a random coil conformation in aqueous solutions but can fold into an α-helical structure in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures or micelles. researchgate.net This induced helicity is often a crucial factor for their antimicrobial activity. researchgate.net
Table 1: Application of Circular Dichroism in Esculentin Peptide Research
| Peptide Studied | Environment | Observed Secondary Structure | Reference |
|---|---|---|---|
| Esc(1-18) | Water | Random Coil | researchgate.net |
| Esc(1-18) | TFE/water mixtures | α-helical | researchgate.net |
| Esc(1-18) | DPC or DPC:SDS micelles | α-helical | researchgate.net |
| Esculentin-1a(1-21)NH2 | Aqueous solution | Random Coil | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Advanced Chromatographic Methods for Purification and Purity Assessment
The purification of this compound from its natural source or synthetic production is a critical step that requires advanced chromatographic techniques to achieve the high level of purity necessary for research and potential therapeutic applications. americanpeptidesociety.orgpolypeptide.com
High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. mtoz-biolabs.comcas.cz Several modes of HPLC are employed:
Reversed-Phase HPLC (RP-HPLC): This is the most widely used method for peptide purification, separating peptides based on their hydrophobicity. americanpeptidesociety.orgpolypeptide.com
Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge. americanpeptidesociety.orgsinobiological.com
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates peptides based on their molecular size. americanpeptidesociety.org
A combination of these methods is often necessary to achieve a highly purified product. polypeptide.com
Purity assessment is equally important to ensure the quality of the purified peptide. HPLC is also the primary tool for this, where the purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. mtoz-biolabs.comlcms.cz Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry offers an even more powerful approach for resolving and identifying impurities that might co-elute with the target peptide in a one-dimensional separation. nih.gov
Transcriptomic and Gene Expression Profiling
To understand the cellular mechanisms affected by this compound, researchers employ transcriptomic and gene expression profiling. thermofisher.comwikipedia.org These techniques measure the expression levels of thousands of genes simultaneously, providing a global picture of the cellular response to the peptide. thermofisher.comwikipedia.org
By exposing cells to this compound and analyzing the resulting changes in the transcriptome (the complete set of RNA transcripts), scientists can identify which genes are upregulated or downregulated. nih.govnih.gov This information can reveal the signaling pathways and cellular processes that are modulated by the peptide. For example, an integrated proteomic and transcriptomic study on a related peptide, Esc 1-21, in Saccharomyces cerevisiae indicated that the yeast adapts to the peptide through the High Osmolarity Glycerol (HOG) pathway, which is involved in osmotic tolerance and cell wall maintenance. researchgate.net
Common Techniques for Gene Expression Profiling:
| Technique | Description | Reference |
|---|---|---|
| DNA Microarrays | Measure the activity of thousands of predefined genes at once. | thermofisher.com |
| RNA-Sequencing (RNA-Seq) | A sequencing-based method that provides information on the sequence and expression level of all transcribed genes. | thermofisher.com |
| Real-Time PCR (qPCR) | Used to validate the expression changes of specific genes identified through microarray or RNA-Seq analysis. | thermofisher.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
In Vitro Cell Culture Models for Efficacy and Mechanism Studies
In vitro cell culture models are indispensable for evaluating the efficacy and elucidating the mechanism of action of this compound in a controlled environment. These models allow for the direct assessment of the peptide's effects on specific cell types.
For antimicrobial studies, various bacterial and fungal cell cultures are used to determine the peptide's minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). mdpi.com For instance, derivatives of Esculentin-1 (B1576701) have been tested against strains of Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov
To investigate the peptide's interaction with host cells, mammalian cell lines are utilized. For example, studies on Esculentin-1a derived peptides have used bronchial cells from cystic fibrosis patients to assess the peptide's ability to promote the clearance of internalized P. aeruginosa. nih.gov Cell migration assays, such as the scratch assay, can also be employed to study the wound-healing potential of the peptide. nih.gov
Pre-clinical In Vivo Models for Pharmacodynamic Evaluation
To assess the therapeutic potential of this compound in a whole-organism context, researchers turn to pre-clinical in vivo models. nih.govnih.gov These animal models are crucial for evaluating the pharmacodynamics of the peptide, which describes the relationship between drug concentration and its effect. nih.govcreative-biolabs.com
Small animal models, such as mice and rats, are commonly used to study the efficacy of antimicrobial peptides in various infection models, including thigh infection models and pneumonia models. nih.govnumberanalytics.com These studies help to determine the effective dose and dosing regimen of the peptide. nih.gov For example, in vivo studies have been conducted using a Caenorhabditis elegans infection model to evaluate the efficacy of Esculentin-1 derivatives. mdpi.com
The selection of an appropriate animal model is critical and depends on the specific research question and the disease being modeled. numberanalytics.comchampionsoncology.com These pre-clinical studies provide essential data on the peptide's in-body activity and are a prerequisite for any potential progression to clinical trials in humans. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for Esculentin 1hsa
Exploration of Novel Biological Activities
Initially recognized for its antimicrobial properties, research into Esculentin-1HSa and its derivatives has unveiled a broader range of biological activities. pensoft.netresearchgate.net While its potent activity against Gram-negative bacteria like Pseudomonas aeruginosa is well-documented, scientists are now exploring other potential therapeutic applications. nih.gov
One of the most significant new findings is its potential role in wound healing. plos.orgnih.gov Studies have shown that a derivative, Esculentin-1a(1-21)NH2, can stimulate the migration of human keratinocytes, a critical process in skin re-epithelialization. plos.orgnih.gov This activity is particularly noteworthy because it is more effective and less toxic than the human cathelicidin (B612621) LL-37, a well-known wound healing promoter. plos.org This suggests that this compound could be developed as a novel agent for treating chronic skin ulcers, which are often infected with P. aeruginosa. plos.orgnih.gov
Furthermore, there is an increasing interest in the immunomodulatory properties of this compound and its analogs. nih.gov As key effectors of innate immunity, these peptides have the potential to modulate the host's immune response, a characteristic that could be harnessed for various therapeutic purposes beyond direct antimicrobial action. nih.gov
Development of Advanced Delivery Systems (Conceptual and Pre-clinical)
A major hurdle in the therapeutic application of peptides like this compound is their delivery to the target site in effective concentrations. nih.gov To address this, researchers are exploring advanced delivery systems. These systems aim to protect the peptide from degradation, improve its bioavailability, and ensure targeted delivery. alliedacademies.orgmdpi.com
Preclinical studies have investigated the encapsulation of Esculentin-1a derived peptides into polymeric nanoparticles (NPs). nih.gov For instance, Esc(1-21) and its diastereomer have been encapsulated in poly(lactic-co-glycolic acid) (PLGA) NPs. nih.gov In a mouse model of lung infection, a single intratracheal dose of these peptide-loaded NPs significantly reduced the pulmonary bacterial load. nih.gov This highlights the potential of nanoparticle-based systems for delivering this compound for respiratory infections.
Other conceptual delivery strategies for peptides in general that could be applied to this compound include liposomes and hydrogels. alliedacademies.orgnih.gov These systems can protect the peptide from enzymatic degradation and control its release over time. alliedacademies.org The development of such delivery systems is a crucial step towards the clinical translation of this compound-based therapies. nih.gov
Integration with Nanotechnology for Enhanced Applications
The convergence of nanotechnology and peptide research offers exciting possibilities for enhancing the therapeutic potential of this compound. meddocsonline.orgresearchgate.net Nanocarriers, such as lipid or polymeric nanoparticles, can encapsulate the peptide, protecting it from degradation and improving its pharmacokinetic profile. nih.gov
The use of nanoparticles allows for the targeted delivery of this compound to specific cells or tissues. researchgate.net This can increase the peptide's efficacy while minimizing potential side effects. researchgate.net For example, nanoparticles can be engineered to target bacterial cells or specific receptors on human cells involved in wound healing. researchgate.netnih.gov
Furthermore, nanotechnology can be used to create novel composite materials. clu-in.org this compound could be integrated into nanomaterials to develop advanced antimicrobial surfaces for medical devices or wound dressings. meddocsonline.orgresearchgate.net These "smart" materials could release the peptide in a controlled manner to prevent infections and promote tissue regeneration. researchgate.netroutledge.com
Computational Modeling and In Silico Approaches for Peptide Design
Computational modeling and in silico approaches are becoming indispensable tools in peptide research, enabling the rational design of new and improved versions of peptides like this compound. nih.govul.ie These methods allow scientists to predict the structure-activity relationships of peptides, guiding the design of analogs with enhanced properties. mdpi.com
For instance, computational studies can be used to understand how modifications to the amino acid sequence of this compound affect its antimicrobial activity, stability, and toxicity. nih.govuniroma1.it By simulating the interaction of the peptide with bacterial membranes or target receptors, researchers can identify key residues that are critical for its function. bakerlab.orgarxiv.org This knowledge can then be used to design new peptides with improved therapeutic potential. uniroma1.it
Recent research has demonstrated the power of this approach by making a single amino acid substitution in a derivative of Esculentin-1a, which expanded its activity to include Gram-positive bacteria like Staphylococcus aureus. nih.govuniroma1.it This highlights how computational design can lead to the development of broad-spectrum anti-infective agents. nih.govuniroma1.it
Strategies for Overcoming Potential Challenges in Peptide Development (e.g., stability)
Despite their therapeutic promise, peptides like this compound face several challenges in their development as drugs, with instability being a major concern. alliedacademies.org Peptides are susceptible to degradation by proteases, which can limit their in vivo efficacy. alliedacademies.org
Several strategies are being employed to improve the stability of this compound and its derivatives. One approach is chemical modification, such as the introduction of non-natural amino acids or cyclization of the peptide structure. alliedacademies.org For example, the substitution of a glycine (B1666218) residue with α-aminoisobutyric acid in an Esculentin-1a derivative was shown to increase its stability and enhance its activity against S. aureus. nih.govuniroma1.it
Another strategy is the encapsulation of the peptide in protective delivery systems, as discussed earlier. alliedacademies.org Nanoparticles and liposomes can shield the peptide from enzymatic degradation, thereby prolonging its half-life in the body. alliedacademies.orgnih.gov Furthermore, optimizing the formulation, including the use of stabilizing agents and buffering the pH, can also contribute to improved peptide stability. alliedacademies.org
Table 1: Strategies to Enhance Peptide Stability
| Strategy | Description | Reference |
| Chemical Modification | Introduction of non-natural amino acids or cyclization to increase resistance to protease degradation. | alliedacademies.org |
| Encapsulation | Using protective carriers like liposomes or nanoparticles to shield the peptide from the environment. | alliedacademies.org |
| Formulation Optimization | Addition of stabilizing agents, such as sugars or polyols, and maintaining an optimal pH. | alliedacademies.org |
Potential for Combination Therapies with Existing Agents
The use of this compound in combination with existing antimicrobial agents is a promising strategy to combat antibiotic resistance and enhance therapeutic efficacy. numberanalytics.com Combination therapy can have synergistic effects, where the combined effect of the two agents is greater than the sum of their individual effects. numberanalytics.com
Studies have shown that antimicrobial peptides can enhance the activity of conventional antibiotics. frontiersin.orgfrontiersin.org For example, a hybrid peptide based on Esculentin-1a and melittin (B549807) was shown to act as a strong adjuvant with antibiotics like levofloxacin (B1675101) and chloramphenicol (B1208) against resistant strains of P. aeruginosa and E. coli. pensoft.net The peptide likely increases the permeability of the bacterial membrane, allowing the antibiotic to penetrate the cell more easily. frontiersin.org
The combination of this compound with other bioactive molecules is also being explored. For instance, combining the peptide with essential oils has been shown to be effective against E. coli O157:H7 biofilms. mdpi.com Such combination therapies offer a multifaceted approach to treating infections, potentially reducing the development of resistance and improving patient outcomes. numberanalytics.com
Table 2: Investigated Combination Therapies
| Combined Agent | Target Organism | Outcome | Reference |
| Levofloxacin, Chloramphenicol, Rifampicin | P. aeruginosa, E. coli | Synergistic bactericidal activity | pensoft.net |
| Essential Oils (Cymbopogon genus) | E. coli O157:H7 | Enhanced antibiofilm activity | mdpi.com |
Conclusion
Summary of Key Findings on Esculentin-1HSa
This compound is an antimicrobial peptide (AMP) originally isolated from the skin secretions of the Hose's rock frog (Odorrana hosii). uniprot.orgimrpress.com It belongs to the esculentin (B142307) subfamily of frog skin active peptides. uniprot.org Research has primarily focused on its biological activities, revealing a range of promising therapeutic properties.
Key findings indicate that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. uniprot.org Specifically, it has shown a Minimum Inhibitory Concentration (MIC) of 12 µM against Staphylococcus aureus and Escherichia coli. uniprot.org The peptide is composed of 46 amino acids and features a disulfide bond, which contributes to its structure and function. uniprot.org Like other AMPs, its mechanism of action is believed to involve the permeation and disruption of microbial cell membranes. imrpress.com
Furthermore, derivatives of the broader esculentin peptide family, such as Esculentin-1a(1-21)NH2, have demonstrated significant potential in wound healing. nih.gov These peptides have been shown to accelerate wound closure by promoting angiogenesis, the formation of new blood vessels, through the PI3K/AKT signaling pathway. nih.gov This is characterized by increased collagen deposition and the upregulation of markers like CD31 and PCNA. nih.gov Some esculentin-derived peptides have also been found to work synergistically with conventional antibiotics, enhancing their efficacy against resistant bacterial strains like Pseudomonas aeruginosa by down-regulating efflux pumps. frontiersin.org While not directly studied for this compound, these findings within the esculentin family highlight promising areas for its future investigation.
Broader Implications for Peptide-Based Therapeutics
The study of this compound and its relatives contributes to the growing field of peptide-based therapeutics, which offers a promising alternative to conventional small molecule drugs and larger biologics. news-medical.net Peptides like this compound are part of a vast library of naturally occurring defense molecules that have been refined through evolution to be potent and specific. imrpress.com
The key advantages of peptide therapeutics include:
High Specificity and Selectivity: Peptides can bind to specific cell surface receptors with high affinity, leading to targeted therapeutic effects and potentially fewer off-target side effects compared to small molecules. news-medical.netnih.gov
Efficacy against Resistant Pathogens: Antimicrobial peptides often employ mechanisms of action that are less prone to the development of resistance compared to traditional antibiotics. imrpress.com Their ability to disrupt microbial membranes is a physical process that is difficult for bacteria to evolve defenses against. imrpress.com
Broad Therapeutic Potential: The applications for peptide-based drugs are extensive, ranging from antimicrobial and anticancer agents to treatments for metabolic disorders, autoimmune diseases, and cardiovascular conditions. nih.govresearchgate.net
Lower Immunogenicity: Compared to larger protein-based drugs, peptides often have lower immunogenicity. news-medical.net
However, the development of peptide therapeutics also faces challenges, such as poor in vivo stability and membrane impermeability. news-medical.net Ongoing research focuses on strategies like amino acid modification and conjugation to enhance their drug-like properties. nih.gov The synergistic effects observed with some esculentin peptides and conventional antibiotics also point to the potential of combination therapies to enhance treatment efficacy and combat drug resistance. frontiersin.org
Future Trajectories and Research Imperatives
While initial findings on this compound are promising, further research is necessary to fully elucidate its therapeutic potential. Future research should focus on several key areas:
Comprehensive Activity Spectrum: A broader screening of this compound against a wider range of clinically relevant microbial pathogens, including multi-drug resistant strains, is needed to fully define its antimicrobial spectrum.
Mechanism of Action Studies: Detailed investigations into the precise molecular mechanisms by which this compound exerts its antimicrobial, and potentially other, effects are crucial. This includes studying its interactions with microbial and mammalian cell membranes. rcsb.org
Wound Healing and Angiogenesis: Given the pro-angiogenic and wound healing properties of related esculentin peptides, it is imperative to investigate whether this compound shares these capabilities. nih.govijpsonline.com Studies could explore its effects on keratinocyte and fibroblast migration and proliferation. nih.gov
Anti-inflammatory and Immunomodulatory Effects: Many antimicrobial peptides also possess immunomodulatory properties. ijpsonline.com Research should explore the potential of this compound to modulate inflammatory responses, which could be beneficial in various disease contexts.
Structural-Activity Relationship Studies: Synthesizing and testing fragments or analogs of this compound can help identify the minimal active sequence and key residues responsible for its biological activity. rcsb.org This can lead to the design of more potent and stable therapeutic candidates.
Preclinical Development: Should further in vitro studies yield positive results, advancing this compound or its optimized derivatives into preclinical animal models for various infectious and inflammatory conditions will be the next logical step.
The exploration of natural peptides like this compound continues to be a valuable endeavor in the search for novel therapeutic agents. A systematic and focused research approach will be key to unlocking its full potential for future clinical applications.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to investigate Esculentin-1HSa's antimicrobial properties?
- Methodological Guidance : Begin with in vitro assays such as broth microdilution (for MIC/MBC determination) or time-kill kinetics to quantify antimicrobial activity. Include controls like known antimicrobial peptides (e.g., melittin) and solvent-only treatments to validate specificity. Ensure experimental parameters (pH, temperature, bacterial strain selection) align with prior studies to facilitate cross-study comparisons. Replicate experiments in triplicate and report statistical significance using ANOVA or t-tests .
- Data Requirements : Tabulate raw data (e.g., growth inhibition percentages, CFU counts) and processed metrics (e.g., IC₅₀ values) in supplementary materials, adhering to journal guidelines for transparency .
Q. What strategies are recommended for validating this compound's stability under physiological conditions?
- Experimental Design : Conduct thermal stability assays (e.g., circular dichroism spectroscopy to monitor structural integrity at 37°C) and protease resistance tests (e.g., incubation with trypsin or serum proteases). Compare activity pre- and post-treatment via functional assays. Use HPLC or mass spectrometry to confirm peptide degradation profiles .
- Documentation : Provide detailed protocols for instrument calibration (e.g., wavelength accuracy in spectroscopy) and negative controls in the methods section to ensure reproducibility .
Q. How can researchers conduct a rigorous literature review to identify gaps in this compound studies?
- Approach : Use databases like PubMed and Web of Science with Boolean terms (e.g., "this compound AND (antimicrobial OR mechanism)"). Filter results to prioritize peer-reviewed articles from the past decade. Critically evaluate methodologies in existing studies—note inconsistencies in dosage ranges or model systems. Synthesize findings into a table highlighting unresolved questions (e.g., cytotoxicity thresholds in mammalian cells) .
Advanced Research Questions
Q. How should contradictory data on this compound's cytotoxicity be analyzed?
- Resolution Framework : Systematically compare variables across studies, such as cell lines (primary vs. immortalized), exposure durations, and peptide concentrations. Perform meta-analyses to identify confounding factors (e.g., endotoxin contamination in peptide preparations). Conduct dose-response assays across multiple cell types, including primary human keratinocytes and immune cells, to establish tissue-specific toxicity thresholds. Discuss limitations in the discussion section, emphasizing the need for standardized cytotoxicity protocols .
Q. What advanced techniques are suitable for elucidating this compound's mechanism of action?
- Methodology : Employ surface plasmon resonance (SPR) or microscale thermophoresis to quantify peptide-lipid interactions. Use cryo-EM or molecular dynamics simulations to model membrane disruption dynamics. For intracellular targets, combine RNA-seq and proteomics to identify dysregulated pathways post-treatment. Validate findings with knockout cell lines or competitive inhibition assays .
- Data Interpretation : Address potential artifacts (e.g., nonspecific binding in SPR) via control experiments and orthogonal validation methods .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?
- Experimental Optimization : Design in vivo studies using infection models (e.g., murine abscess or sepsis) with pharmacokinetic profiling to assess bioavailability and tissue distribution. Compare results to in vitro data while accounting for host factors (e.g., immune response, protein binding). Use multivariate regression to identify predictors of translational success .
- Reporting Standards : Clearly state limitations in animal models (e.g., immune system differences) and propose humanized models or ex vivo organoid systems for future validation .
Methodological Best Practices
- Reproducibility : Document batch-to-batch variability in peptide synthesis (e.g., purity via HPLC) and storage conditions. Share raw datasets and analysis scripts in public repositories .
- Ethical Compliance : For in vivo studies, obtain institutional approval and adhere to ARRIVE guidelines for reporting animal research .
- Conflict Resolution : When data conflicts arise, conduct sensitivity analyses and transparently discuss alternative hypotheses in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
